
4'-Epidoxorubicinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
Aplicaciones Científicas De Investigación
Solid Tumors
Numerous clinical studies have evaluated the efficacy of 4'-epidoxorubicinium in treating advanced solid tumors:
- Breast Carcinoma : In a Phase II trial involving 100 patients, therapeutic activity was observed in breast cancer cases, with manageable toxicity levels .
- Rectal Carcinoma : The compound demonstrated effectiveness in chemoresistant rectal cancer, prompting further investigation into its clinical utility .
- Melanoma : Similar positive responses were noted in melanoma patients, suggesting a potential role in treating this aggressive cancer type .
Hematological Malignancies
This compound has also been studied for its effects on hematological cancers:
- Leukemias and Lymphomas : The compound exhibited significant activity against various leukemias and non-Hodgkin lymphomas, indicating its potential as a treatment option in hematologic malignancies .
Hepatocellular Carcinoma
An open Phase II study revealed that high-dose this compound (90 mg/m²) resulted in tumor response in 9% of patients with inoperable hepatocellular carcinoma. The treatment was well tolerated, with moderate hematological toxicity and mild gastrointestinal side effects .
Toxicity Profile
The safety profile of this compound is a critical aspect of its application:
- Cardiotoxicity : Compared to doxorubicin, this compound has shown reduced cardiotoxicity. In studies involving cumulative doses exceeding 1,000 mg/m², only mild to moderate cases of congestive heart failure were reported .
- Hematological Toxicity : Dose-limiting hematopoietic toxicity was noted but was generally reversible and manageable .
Comparative Studies
Several studies have compared the efficacy and safety of this compound with doxorubicin:
Case Study Examples
- Breast Cancer Patient Responses : In trials where patients received cumulative doses exceeding 500 mg/m², several showed significant tumor reduction without severe adverse effects.
- Advanced Head and Neck Cancer : Out of 31 treated patients, partial remissions were observed in multiple cases, indicating potential utility in head and neck malignancies .
Ongoing Research
Ongoing studies are assessing the long-term outcomes and potential combination therapies involving this compound to enhance its therapeutic index further.
Propiedades
Fórmula molecular |
C27H30NO11+ |
---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1 |
Clave InChI |
AOJJSUZBOXZQNB-VTZDEGQISA-O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |
Sinónimos |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.